molecular formula C18H22F3NO4 B1311442 (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 1217741-53-1

(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1311442
CAS No.: 1217741-53-1
M. Wt: 373.4 g/mol
InChI Key: VJBNWHRFTFEEAZ-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22F3NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis and structural analysis of related tert-butoxycarbonyl compounds, emphasizing their importance in organic chemistry for the development of new synthetic methods and the study of molecular structures. For instance, studies have involved the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method, with its structure confirmed by X-ray diffraction studies, indicating the utility of these compounds in understanding molecular conformations and interactions (Naveen et al., 2007).

Chemical Properties and Reactivity

The chemical reactivity of tert-butoxycarbonyl protected compounds, including improvements in the selectivity for the removal of the tert-butoxycarbonyl group, has been a subject of research. This highlights the compound's relevance in synthetic chemistry, particularly in peptide synthesis where protecting groups play a crucial role (Bodanszky & Bodanszky, 2009).

Application in Synthesis of Novel Compounds

Further, the synthesis of novel compounds for potential pharmaceutical applications has been explored. For example, the synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as severe acute respiratory syndrome coronavirus protease inhibitors showcases the application of related compounds in the development of antiviral agents (Sydnes et al., 2006).

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-6-9-17(22,14(23)24)11-12-7-4-5-8-13(12)18(19,20)21/h4-5,7-8H,6,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBNWHRFTFEEAZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428026
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217741-53-1
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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